2-(4-Methylquinolin-2-YL)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-6-9(7-12(14)15)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
UCXISQKRNYNSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methylquinolin 2 Yl Acetic Acid and Analogous Structures
Established Synthetic Routes to the 2-(4-Methylquinolin-2-YL)acetic Acid Core
Traditional methods for the synthesis of the quinoline (B57606) core, which can be adapted for quinoline acetic acids, often rely on well-established named reactions. These routes typically involve the construction of the heterocyclic ring system from acyclic precursors.
Strategies Involving Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction in organic chemistry that plays a crucial role in the functionalization of the quinoline ring. uop.edu.pk The electron-deficient nature of the pyridine (B92270) ring within the quinoline system makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. uop.edu.pkquora.com
One common strategy involves the reaction of a quinoline derivative bearing a good leaving group at the 2-position with a nucleophile that can be subsequently converted to an acetic acid moiety. For instance, a 2-halo-4-methylquinoline can react with a cyanide salt, followed by hydrolysis of the resulting nitrile to afford the desired acetic acid.
Another approach is the direct introduction of a substituent at the 2-position through nucleophilic substitution on quinoline itself. uop.edu.pk For example, the reaction of quinoline with organolithium reagents can introduce an alkyl or aryl group at the C2 position. uop.edu.pk While not a direct route to the acetic acid, this method can be used to introduce a precursor that is later oxidized.
The Chichibabin reaction, which involves the amination of quinoline using sodium amide, is another example of a nucleophilic substitution that occurs at the 2-position. uop.edu.pk This highlights the reactivity of this position towards nucleophilic attack.
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Nucleophilic Aromatic Substitution | 2-Haloquinoline, Nucleophile | 2-position | 2-Substituted quinoline |
| Reaction with Organometallics | Quinoline, R-Li | 2-position | 2-Alkyl/Aryl-quinoline |
| Chichibabin Reaction | Quinoline, NaNH2 | 2-position | 2-Aminoquinoline |
Oxidation Reactions in the Preparation of Quinoline Acetic Acids
Oxidation reactions are pivotal in converting alkyl or other functional groups on the quinoline ring into the desired carboxylic acid functionality. The benzene (B151609) ring of quinoline is susceptible to oxidative cleavage under strong conditions, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). slideshare.net However, selective oxidation of a side chain at the 2-position can be achieved under milder conditions.
For instance, a 2-ethyl-4-methylquinoline (B1617742) can be oxidized using a suitable oxidizing agent, such as potassium permanganate (B83412) or chromic acid, to yield this compound. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or degradation of the quinoline ring.
The oxidation of quinoline itself can lead to quinoline N-oxides, which can then undergo rearrangement reactions to introduce functionality at the 2-position. lew.ro This provides an indirect route to precursors for quinoline acetic acids.
Multi-Step Synthesis Protocols for Complex Quinoline Acetic Acid Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step protocols. These syntheses can involve the initial construction of a polysubstituted quinoline ring followed by the elaboration of the acetic acid side chain.
Classical quinoline syntheses like the Skraup, Doebner-von Miller, Friedländer, and Combes reactions are frequently employed to build the core heterocyclic structure. jocpr.compharmaguideline.com For example, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, can be adapted to introduce the necessary substituents for the eventual formation of the acetic acid side chain. pharmaguideline.com
A multi-component reaction (MCR) approach has also been developed for the synthesis of a furo[3,2-h]quinolin-3-yl)acetic acid derivative, demonstrating the utility of MCRs in constructing complex quinoline-containing molecules in a single step. mdpi.com
Emerging and Green Synthetic Approaches for Quinoline Acetic Acid Frameworks
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Transition Metal-Free Cyclization and Annulation Reactions
The development of transition metal-free reactions for quinoline synthesis is a significant area of research, offering alternatives to traditional methods that often rely on metal catalysts. frontiersin.orgorganic-chemistry.orgnih.gov These methods often involve oxidative cyclization or annulation reactions.
One such approach involves the oxidative cycloisomerization of o-cinnamylanilines using a base like potassium tert-butoxide (KOtBu) and dimethyl sulfoxide (B87167) (DMSO) as an oxidant to produce polysubstituted quinolines. organic-chemistry.org Another strategy utilizes the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org These methods provide efficient access to the quinoline core under milder conditions.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has gained prominence as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govrsc.org This technology has been successfully applied to various quinoline syntheses, including multicomponent reactions. nih.gov Microwave irradiation can facilitate reactions that are sluggish under conventional heating. nih.gov
Solvent-free reaction conditions represent another important green chemistry principle. researchgate.net Performing reactions in the absence of a solvent reduces waste and simplifies product purification. Several solvent-free methods for quinoline synthesis have been reported, often in combination with microwave irradiation or the use of solid supports. researchgate.net These approaches are not only environmentally friendly but can also lead to improved reaction efficiency. jocpr.comresearchgate.net
| Green Approach | Key Features | Advantages |
| Transition Metal-Free Synthesis | Avoids the use of often toxic and expensive metal catalysts. nih.govacs.org | Reduced environmental impact, lower cost. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. nih.govrsc.org | Shorter reaction times, higher yields, increased efficiency. lew.rofrontiersin.org |
| Solvent-Free Synthesis | Reactions are conducted without a solvent. jocpr.comresearchgate.net | Reduced waste, simplified workup, environmentally friendly. researchgate.net |
Catalyst-Free and Biocatalytic Syntheses in Quinoline Chemistry
In the pursuit of more sustainable and environmentally friendly chemical processes, catalyst-free and biocatalytic methods for quinoline synthesis have gained considerable attention. These approaches often offer mild reaction conditions, high selectivity, and reduced waste generation compared to traditional metal-catalyzed reactions. nih.gov
Catalyst-Free Syntheses: Recent research has demonstrated the feasibility of synthesizing quinoline derivatives without the need for a catalyst. For instance, a facile method for the synthesis of 2-vinylquinolines has been developed through a direct deamination reaction that occurs during a Mannich synthesis. rsc.org This catalyst-free approach is notable for its efficiency and broad substrate scope. rsc.org The reaction of 2-(4H-benzo[d] northumbria.ac.ukacs.orgoxazin-4-yl)acrylates with sulfur ylides also provides a catalyst-free route to various 1,2-dihydroquinolines in high yields under mild conditions. rsc.org Additionally, the classic Friedländer synthesis, which involves the condensation of an ortho-substituted aniline (B41778) with an aldehyde or ketone, can proceed smoothly without a catalyst by simply heating the reaction mixture. nih.govyoutube.com
Biocatalytic Syntheses: Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations with high efficiency and selectivity. ijpsjournal.com In quinoline chemistry, enzymes like monoamine oxidase (MAO-N) have been successfully employed for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.org Both whole cells and purified MAO-N enzymes can effectively catalyze the biotransformation of these precursors into the corresponding aromatic quinoline derivatives. northumbria.ac.uk Horseradish peroxidase (HRP) has also been utilized in a chemo-enzymatic sequence to convert N-cyclopropyl-N-alkylanilines into 2-quinolones. acs.org Furthermore, a mild enzymatic procedure for synthesizing quinoline derivatives via a Friedländer condensation reaction has been reported, highlighting the potential of biocatalysis in forming this important heterocyclic core. researchgate.net
Chemical Transformations and Derivatization of this compound
The structural framework of this compound offers multiple sites for chemical modification, including the carboxylic acid group, the quinoline ring, and the nitrogen atom. These transformations are crucial for generating diverse analogues with tailored properties.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization. For instance, 2-phenylquinoline-4-carboxylic acid can be prepared through the Pfitzinger reaction of isatin (B1672199) with 4-bromoacetophenone. nih.gov This acid can then be converted to its corresponding ester and subsequently to an acid hydrazide, which serves as a key intermediate for synthesizing a variety of hybrid molecules. nih.gov Similarly, (4-hydroxy-2-methylquinolin-3-yl)acetic acid can be transformed into its acyl chloride, which then reacts with various nucleophiles to produce a range of derivatives, including benzothiazoles, benzoxazoles, and benzimidazoles. researchgate.netresearchgate.net
Substituent Effects and Modifications on the Quinoline Ring at C-2, C-4, and Other Positions
The electronic and steric properties of substituents on the quinoline ring significantly influence the reactivity and biological activity of the resulting compounds. The C-2 and C-4 positions are particularly important for functionalization.
Direct C-2 alkylation of quinoline-N-oxides can be achieved using Katritzky salts under visible light in a catalyst-free deaminative approach. chemrxiv.org This method allows for the introduction of various alkyl groups at the C-2 position with excellent regioselectivity. chemrxiv.org The presence of an aryl ring at the C-2 position of quinoline-4-carboxylic acid derivatives has been shown to be important for their antibacterial activity. mdpi.com
The C-4 position can also be readily modified. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution reactions at the 4-position to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com The synthesis of 2,4-disubstituted quinoline derivatives can be achieved through various synthetic routes, including the classic Pfitzinger condensation and Suzuki coupling reactions. nih.gov
The influence of substituents on the catalytic activity in biocatalytic reactions has also been observed. For instance, in the MAO-N catalyzed oxidation of methyl-substituted 1,2,3,4-tetrahydroquinolines, the position of the methyl group on the ring affects the conversion rates. northumbria.ac.uk Good conversions are obtained with methyl groups at the C-6 and C-2 positions, while substitution at C-8 and C-4 leads to lower yields or no reaction. northumbria.ac.uk
Nitrogen Alkylation Strategies at the Quinoline N-1 Position
The nitrogen atom in the quinoline ring acts as a nucleophile and can be alkylated to form quinolinium salts. quimicaorganica.org This modification can significantly alter the electronic properties and solubility of the molecule. While N-unsubstituted 1,2,3,4-tetrahydroquinolines are good substrates for MAO-N catalyzed aromatization, the presence of alkyl substituents on the nitrogen can hinder the formation of quinolinium derivatives. acs.org Rhodium(I)-catalyzed ortho-alkylation of quinolines has been developed, but it typically requires substitution ortho to the ring nitrogen for efficient reaction. nih.gov
Hybrid Molecule Synthesis Incorporating this compound Fragments
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold is a valuable building block for creating such hybrid molecules.
For example, a series of hybrid molecules containing quinoline, pyrimidine (B1678525), and morpholine (B109124) moieties has been synthesized and shown to possess significant antimicrobial activity. ias.ac.in In another study, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) was used as a key intermediate to synthesize novel derivatives incorporating pyrazole (B372694) and pyrazolone (B3327878) rings, which were evaluated as microbial DNA-gyrase inhibitors. nih.gov The synthesis of quinazolin-2,4-dione hybrids bearing various bioactive scaffolds has also been reported. nih.gov These examples demonstrate the utility of the quinoline acetic acid fragment in constructing complex molecules with potential therapeutic applications.
Mechanistic Investigations of Reaction Pathways in Quinoline Acetic Acid Synthesis
Understanding the reaction mechanisms involved in the synthesis of quinoline acetic acids is crucial for optimizing reaction conditions and developing new synthetic strategies.
The Friedländer synthesis, a cornerstone for quinoline formation, proceeds through the condensation of an α-amino aldehyde or ketone with another carbonyl compound containing an α-methylene group. youtube.com This reaction can be promoted by acid, base, or heat. youtube.com
In the Doebner hydrogen-transfer reaction for the synthesis of substituted quinolines, it is believed that pyruvic acid reacts with an imine intermediate, which then dehydrates and is subsequently oxidized to the quinoline. nih.gov
A proposed mechanism for a metal-free synthesis of functionalized quinolines from 2-styrylanilines involves the generation of free-radical species that initiate a cascade of reactions. nih.gov This includes enamine tautomerization, addition of iodine, and a Kornblum-type oxidation to generate an aldehyde intermediate, which then undergoes cyclization. nih.gov
For the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a plausible mechanism involves the initial base-catalyzed condensation of arylglyoxal with Meldrum's acid, followed by the addition of 8-hydroxyquinoline (B1678124). mdpi.com Subsequent acid treatment leads to the cleavage of the Meldrum's acid moiety and cyclization to form the final product. mdpi.com
Elucidation of Quinoline Ring Formation Mechanisms
The construction of the quinoline ring, a fusion of a benzene and a pyridine ring, is accomplished through various named reactions, each with a distinct mechanistic pathway. Key among these are the Combes, Conrad-Limpach, and Doebner-von Miller syntheses.
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism commences with the protonation of a carbonyl oxygen of the β-diketone, which enhances its electrophilicity. The aniline then performs a nucleophilic attack on the protonated carbonyl carbon. Following an intramolecular proton transfer and subsequent dehydration, a Schiff base intermediate is formed. This intermediate tautomerizes to a more stable enamine, which is then protonated by the acid catalyst, typically concentrated sulfuric acid. The subsequent and rate-determining step is the electrophilic annulation (ring closure) onto the aniline ring. A final proton transfer and dehydration yield the substituted quinoline. wikipedia.orgderpharmachemica.com
The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. researchgate.net The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a tetrahedral intermediate. Protonation and subsequent dehydration form a Schiff base. This intermediate undergoes keto-enol tautomerization, followed by a thermally induced electrocyclic ring closure, which is the rate-determining step. Elimination of an alcohol molecule and further tautomerization afford the final 4-hydroxyquinoline (B1666331) product. researchgate.net
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. derpharmachemica.com The reaction is typically acid-catalyzed. One proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to the quinoline. An alternative pathway suggests the initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular cyclization. The exact mechanism can be complex and may involve fragmentation-recombination pathways, especially when the α,β-unsaturated carbonyl is generated in situ.
Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity in quinoline synthesis is a critical consideration, particularly when using unsymmetrically substituted anilines or β-dicarbonyl compounds, as it dictates the substitution pattern on the final quinoline ring.
In the Combes synthesis , the cyclization of the enamine intermediate onto the aniline ring can occur at two different positions if the aniline is meta-substituted, leading to isomeric products. The regioselectivity is governed by a combination of steric and electronic effects. wikipedia.org For instance, in the synthesis of trifluoromethyl-substituted quinolines, it has been observed that increasing the steric bulk on the β-diketone and using anilines with electron-donating methoxy (B1213986) groups favors the formation of the 2-CF3-quinoline isomer. Conversely, the use of anilines bearing electron-withdrawing chloro or fluoro groups directs the cyclization to yield the 4-CF3 regioisomer as the major product. wikipedia.org This demonstrates that careful selection of substituents on both reactants can effectively control the regiochemical outcome.
The Doebner reaction , which synthesizes quinoline-4-carboxylic acids, also exhibits regioselectivity. When substituted anilines are used, the ring closure generally occurs at the position with less steric hindrance, leading to a specific regioisomer. bohrium.com
Stereoselectivity becomes relevant when a chiral center is introduced during the synthesis of quinoline derivatives, such as those with a chiral substituent on the acetic acid side chain at the 2-position. Achieving high stereoselectivity often requires the use of asymmetric synthesis strategies. These can include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials derived from the chiral pool.
For example, the asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines has been achieved with high enantioselectivity through a palladium-catalyzed aza-Michael reaction, which establishes the crucial chiral center. iipseries.org While not directly applied to this compound, this approach highlights the potential of transition-metal catalysis in controlling stereochemistry in quinoline systems. Another strategy involves the use of chiral phosphoric acids as catalysts in reactions like the Minisci-type radical functionalization, which has been successful in the enantioselective synthesis of quinolines with multiple chiral elements. researchgate.net
Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, represent another powerful tool. researchgate.net For instance, a chiral sulfinamide could be attached to a precursor of the acetic acid side chain to control the stereochemistry during its introduction to the quinoline ring, followed by the removal of the auxiliary.
Influence of Reaction Conditions on Product Selectivity and Yield
The outcome of synthetic transformations leading to this compound and its analogs is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. Optimization of these parameters is essential to maximize product yield and selectivity while minimizing side reactions.
Catalysts play a pivotal role in many quinoline syntheses. In the Combes synthesis, strong protic acids like sulfuric acid are traditionally used. However, polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have been shown to be more effective dehydrating agents, leading to improved yields. wikipedia.org In the Doebner-von Miller reaction, Lewis acids such as InCl₃, FeCl₃, BiCl₃, and AgOTf have been evaluated, with AgOTf proving to be a highly effective catalyst, significantly increasing the yield of the desired quinoline product. nih.gov The choice of catalyst can also influence the regioselectivity of the reaction.
Solvents can significantly impact reaction rates and yields. In the Doebner-von Miller synthesis, the use of polar and environmentally friendly solvents like ethanol, especially at elevated temperatures, has been shown to afford good yields in shorter reaction times compared to less polar solvents like chloroform. nih.gov Microwave-assisted organic synthesis (MAOS) often utilizes minimal or no solvent, which aligns with the principles of green chemistry and can lead to dramatically reduced reaction times and improved yields. derpharmachemica.comresearchgate.net
Temperature and Reaction Time are critical parameters that must be carefully controlled. Many classical quinoline syntheses, such as the Conrad-Limpach, require high temperatures (often exceeding 200°C) to drive the cyclization step. nih.gov However, excessively high temperatures can lead to decomposition and the formation of byproducts. Microwave irradiation has emerged as a powerful technique to overcome this limitation, allowing for rapid heating to the desired temperature and significantly reducing reaction times from hours to minutes, often with an accompanying increase in yield. derpharmachemica.comresearchgate.netchemrxiv.org The optimization of both temperature and reaction time is crucial for achieving the desired product in high yield and purity. For instance, in a microwave-assisted Friedländer synthesis, increasing the temperature from 100°C to 160°C led to a significant increase in yield from 79% to 94% with a reaction time of just 5 minutes. chemrxiv.org
Below are interactive data tables illustrating the influence of different reaction conditions on the yield of quinoline synthesis.
Table 1: Effect of Catalyst on Quinoline Synthesis via Doebner-von Miller Reaction
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | EtOH | 150 | 60 | 35 |
| 2 | InCl₃ | EtOH | 150 | 20 | 60 |
| 3 | FeCl₃ | EtOH | 150 | 20 | 62 |
| 4 | BiCl₃ | EtOH | 150 | 20 | 65 |
| 5 | AgOTf | EtOH | 150 | 15 | 80 |
Data adapted from a study on the synthesis of quinoline derivatives. nih.gov
Table 2: Effect of Solvent on a Microwave-Assisted Friedländer Quinoline Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Dichloroethane | 160 | 5 | 78 |
| 2 | Acetonitrile (B52724) | 160 | 5 | 79 |
| 3 | Toluene | 160 | 5 | 89 |
| 4 | Acetic Acid | 160 | 5 | 94 |
Data adapted from a study on microwave-assisted quinoline synthesis. chemrxiv.org
Table 3: Effect of Temperature and Time on a Microwave-Assisted Friedländer Quinoline Synthesis
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 100 | 5 | 79 |
| 2 | 160 | 5 | 94 |
| 3 | 160 | 10 | 94 |
| 4 | 160 | 20 | 87 |
Solvent: Acetic Acid. Data adapted from a study on microwave-assisted quinoline synthesis. chemrxiv.org
Advanced Analytical and Spectroscopic Characterization of 2 4 Methylquinolin 2 Yl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D techniques) for Structure Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the de novo structure determination of organic molecules. Analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Methylquinolin-2-YL)acetic acid is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the five protons on the quinoline (B57606) ring system. The proton at the C3 position should appear as a singlet, while the protons on the benzo-fused ring (H5, H6, H7, H8) would present as a more complex pattern of doublets and triplets. The methyl group attached to C4 would yield a sharp singlet, and the methylene (B1212753) protons of the acetic acid moiety would also appear as a singlet. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents like D₂O, leading to its disappearance from the spectrum. reddit.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected resonances include the carboxyl carbon at the most downfield region (typically 170-180 ppm), followed by the aromatic and heteroaromatic carbons of the quinoline ring (120-160 ppm). The aliphatic region would contain signals for the methylene carbon and the methyl carbon at the most upfield positions. The chemical shifts can be predicted based on established data for quinoline and acetic acid derivatives. scispace.comhmdb.cawisc.edu
2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal proton-proton coupling relationships, particularly within the benzo-fused ring of the quinoline system. An HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which would definitively link the methylene protons of the acetic acid group to the C2 position of the quinoline ring and the methyl protons to the C4 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 (broad s) | 172.5 |
| -CH₂- | 3.9 (s) | 45.0 |
| Quinoline C2 | - | 158.0 |
| Quinoline C3 | 7.3 (s) | 122.0 |
| Quinoline C4 | - | 145.0 |
| Quinoline -CH₃ | 2.7 (s) | 19.0 |
| Quinoline C4a | - | 127.5 |
| Quinoline C5, C6, C7, C8 | 7.5 - 8.1 (m) | 124.0 - 130.0 |
| Quinoline C8a | - | 148.0 |
| Note: Predicted values are based on analogous structures and general chemical shift principles. Solvent: DMSO-d₆. |
High-Performance Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is utilized to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition with high confidence. For this compound (molecular formula: C₁₂H₁₁NO₂), HRMS analysis using a technique like electrospray ionization (ESI) would confirm the molecular weight and formula. ub.edumdpi.com
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. The fragmentation pattern can help confirm the connectivity of the molecular structure. For the title compound, key fragmentation pathways would likely involve the loss of the acetic acid side chain or parts of it.
Expected Fragmentation Pathways:
Loss of the carboxyl group: A primary fragmentation would be the cleavage of the C-C bond to lose the •COOH radical (45 Da), followed by rearrangement.
Loss of the entire side chain: Another significant fragmentation could be the loss of the entire carboxymethyl radical (•CH₂COOH, 59 Da) to yield the 4-methyl-2-quinolinyl cation.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the parent ion is also a common fragmentation pathway for carboxylic acids.
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.0863 | Protonated molecular ion |
| [M-CO₂]+H⁺ | [C₁₁H₁₂N]⁺ | 158.0964 | Ion after loss of carbon dioxide |
| [M-CH₂COOH]⁺ | [C₁₀H₈N]⁺ | 142.0651 | Ion after loss of the acetic acid side chain |
| Note: m/z values are calculated for the most abundant isotopes. |
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. helsinki.fi This technique allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the solid state.
For this compound, an X-ray crystal structure would:
Confirm the planarity of the quinoline ring system.
Provide precise measurements for all bond lengths and angles, such as the C-C bond connecting the acetic acid moiety to the quinoline ring.
Elucidate the conformation of the acetic acid side chain relative to the plane of the quinoline ring.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. scirp.org
The FT-IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nist.govchemicalbook.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be expected around 1700-1720 cm⁻¹. The spectrum would also show characteristic peaks for aromatic C=C and C=N stretching vibrations of the quinoline ring in the 1500-1650 cm⁻¹ region, as well as aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the non-polar quinoline ring system.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic) | Quinoline Ring | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| C=O stretch | Carboxylic Acid | 1700 - 1720 | Strong, Sharp |
| C=C, C=N stretch | Quinoline Ring | 1500 - 1650 | Medium-Strong |
| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| Note: Values are typical ranges for the specified functional groups. |
UV-Visible Spectroscopy for Electronic Structure and Chromophore Properties
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as aromatic systems. The quinoline ring system in this compound is an extensive chromophore that is expected to exhibit strong absorption in the UV region. nih.gov
The spectrum would likely show multiple absorption bands corresponding to π→π* electronic transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Analysis of the UV-Vis spectrum helps to characterize the electronic properties of the quinoline core as modified by its substituents.
Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the primary choice for purity assessment.
In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or acetic acid) to ensure the carboxyl group remains protonated. Detection would typically be performed using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve would be generated by analyzing standards of the compound at known concentrations. bldpharm.com
Computational Chemistry and Molecular Modeling Studies of 2 4 Methylquinolin 2 Yl Acetic Acid
Quantitative Structure-Activity Relationship (QSAR) Studies for Quinoline (B57606) Acetic Acid Analogs
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline acetic acid analogs, QSAR models are instrumental in predicting the activity of new derivatives and identifying key molecular features that govern their therapeutic effects.
Researchers have successfully developed QSAR models for various series of quinoline derivatives to predict activities ranging from anticancer to antimicrobial. mdpi.comresearchgate.netijprajournal.com These models often employ a range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. A typical QSAR study involves calculating descriptors for a set of known active and inactive molecules (a training set) and then using statistical methods like multiple linear regression (MLR) to build a predictive model. researchgate.net The robustness of these models is then validated using an external test set of compounds. mdpi.com
For quinoline derivatives, key descriptors often found to be significant in QSAR models include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: Properties like electronegativity, electron density, and van der Waals volume have been shown to play a pivotal role in the activity of quinolinone-based compounds. nih.gov
Quantum chemical descriptors: These are derived from quantum mechanics calculations and can describe the electronic structure in detail.
A study on quinoline-based quinazolinone heterocycles found a statistically significant model with a cross-validated regression coefficient (R²) of 0.6881, indicating a good correlation between the selected descriptors and the observed antimicrobial activity. ijprajournal.com Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze quinoline derivatives, providing contour maps that visualize regions where steric or electrostatic modifications could enhance biological activity. mdpi.comnih.gov These analyses have shown that specific structural features are beneficial for improving the anti-gastric cancer properties of certain quinoline derivatives. nih.gov
| QSAR Study Focus | Key Descriptors | Statistical Method | Model Predictive Power (R² or Q²) | Reference |
| Anticancer Quinoline Derivatives | Steric and Electrostatic Fields | CoMFA / PLS | R² = 0.913, Q² = 0.625 | mdpi.comnih.gov |
| Antitubercular Quinolinones | van der Waals volume, electron density, electronegativity | MLR | R² = 0.83 | nih.gov |
| Antimicrobial Quinoline-quinazolinones | Topological & 2D matrix descriptors | MLR | R² = 0.7622 | ijprajournal.com |
| Antimalarial Fluoroquinolines | Topological descriptors (atomic connectivity, density) | MLR | Not Specified | mdpi.com |
These QSAR studies provide a powerful framework for the virtual screening and rational design of novel quinoline acetic acid analogs, including derivatives of 2-(4-Methylquinolin-2-YL)acetic acid, allowing for the prioritization of compounds for synthesis and biological testing.
Molecular Docking and Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. mdpi.comnih.gov
The process involves placing the ligand into the binding site of the protein and evaluating its binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. nih.govnih.gov
Studies on various quinoline derivatives have demonstrated their potential to interact with a wide range of biological targets. For instance, docking studies have been performed on quinoline derivatives against:
Aurora A Kinase: A target for cancer therapy, where derivatives showed binding energies as low as -8.20 kJ/mol. orientjchem.org
HIV Reverse Transcriptase: Docking scores for some quinoline derivatives were higher than standard drugs like elvitegravir (B1684570) and rilpivirine, with one compound reaching a score of -10.67. nih.gov
P-glycoprotein (ABCB1): A protein associated with multidrug resistance in cancer. Quinoline derivatives have shown high binding energies (e.g., -9.22 kcal/mol), indicating potential as inhibitors. nih.gov
Acetylcholinesterase (AChE): A target for Alzheimer's disease treatment. nih.gov
SARS-CoV-2 Main Protease (Mpro): Quinazolinone derivatives, structurally related to quinolines, exhibited binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg
In a typical docking study of a quinoline derivative, the quinoline nitrogen often acts as a hydrogen bond acceptor, interacting with key residues in the protein's hinge region, making these compounds competitive inhibitors. mdpi.com For example, docking of quinoline derivatives into the SARS-CoV-2 Mpro enzyme revealed hydrogen bonds with conserved amino acids like His41 and Glu166. nih.gov The interaction profiling helps in understanding the mechanism of action and provides a basis for designing more potent and selective inhibitors. orientjchem.org
| Target Protein | PDB ID | Ligand Class | Key Interacting Residues | Best Docking Score/Binding Energy | Reference |
| SARS-CoV-2 Mpro | 6LU7 | Quinoline derivatives | His41, Glu166, Gln189 | Not specified | nih.gov |
| HIV Reverse Transcriptase | 4I2P | Quinoline-pyrimidine derivatives | LYS 101, ILE 180 | -10.67 | nih.gov |
| P-glycoprotein | 6C0V | 2-oxo-quinoline-4-carboxylic acids | Not specified | -9.22 kcal/mol | nih.gov |
| Aurora A Kinase | 3FDN | Quinoline-hydrazide derivatives | Arg 137, Thr 217 | -8.20 kJ/mol | orientjchem.org |
| ATM Kinase | Modeled | Quinoline-3-carboxamides | Tyrosine, Tryptophan (π-π stacking) | Not specified | mdpi.com |
These studies underscore the versatility of the quinoline scaffold and provide a strong rationale for investigating this compound and its derivatives against various therapeutic targets.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are invaluable for predicting a molecule's electronic properties and reactivity, providing insights that complement experimental findings. researchgate.netrsc.org
For quinoline derivatives, DFT studies are employed to calculate a range of quantum-molecular descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP surfaces map the charge distribution of a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to understanding intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis investigates hyper-conjugative interactions and charge delocalization within the molecule.
Studies on quinoline derivatives have used DFT at levels like B3LYP/6-31G(d,p) to optimize molecular geometries and predict properties. researchgate.netbohrium.com For instance, DFT calculations have been used to compare the reactivity of modified quinolines to the pristine quinoline ring, revealing how substitutions with groups like methyl or chlorine affect the electronic landscape. The calculated bond lengths and angles from DFT often show good agreement with experimental crystallographic data. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, which can be compared with experimental UV-Vis spectra. rsc.orgbohrium.com
| Calculated Property | Significance | Typical Method | Reference |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | B3LYP/6-31G(d,p) | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | B3LYP/6-31G(d,p) | researchgate.net |
| Chemical Hardness/Softness | Quantifies resistance to change in electron configuration | DFT Calculations | researchgate.netrsc.org |
| Bond Lengths and Angles | Provides optimized geometric structure | B3LYP/6-31G(d) | bohrium.com |
| Absorption Spectra | Predicts electronic transitions (UV-Vis) | TD-DFT/CAM-B3LYP | bohrium.com |
By applying DFT calculations to this compound, one can obtain a detailed understanding of its electronic structure, stability, and reactive sites, which is fundamental for predicting its chemical behavior and interaction with biological systems.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior in a simulated physiological environment (e.g., in a water box at a specific temperature and pressure). mdpi.com
For quinoline derivatives, MD simulations are used to:
Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 10 to 100 ns), researchers can determine if the ligand remains stably bound in the active site. nih.govmdpi.com
Analyze Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding. nih.govresearchgate.net
Investigate Intermolecular Interactions: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. nih.govresearchgate.net
Calculate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity. nih.govresearchgate.net
In studies of quinoline derivatives as acetylcholinesterase inhibitors, MD simulations have been performed for up to 100 nanoseconds to explore their dynamic behavior and identify key intermolecular interactions that contribute to their inhibitory potential. nih.govnih.govresearchgate.net Similarly, simulations of quinoline-based protease inhibitors have revealed comparable stability to reference drugs, validating docking results and demonstrating strong intermolecular hydrogen bonding with protein residues. nih.gov Conformational analysis through MD also helps understand the stability of different quinoline derivatives in solution, for instance, by calculating interaction energies and radial distribution functions with solvent molecules like water.
| Simulation Parameter | Purpose | Typical Value/Method | Reference |
| Simulation Time | To observe dynamic behavior and ensure convergence | 10 - 100 ns | nih.govmdpi.com |
| Ensemble | Defines thermodynamic conditions | NPT (isothermal-isobaric) | mdpi.com |
| Force Field | Describes the potential energy of the system | CHARMM36, AMBER | mdpi.com |
| RMSD Analysis | Measures the stability of the protein-ligand complex | Calculation over trajectory | nih.govresearchgate.net |
| Binding Free Energy | Estimates binding affinity | MM-PBSA/MM-GBSA | nih.govresearchgate.net |
These dynamic studies are critical for validating static docking poses and gaining a deeper, more realistic understanding of how this compound and its analogs behave within a biological environment.
Pharmacophore Modeling and Virtual Screening Applications for Novel Derivatives
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. nih.govnih.gov
A pharmacophore model can be used as a 3D query to search large chemical databases in a process called virtual screening, efficiently identifying novel compounds that are likely to be active. researchgate.netnih.govnih.gov This approach is particularly useful when the 3D structure of the target protein is unknown.
The process typically involves:
Model Generation: A set of active compounds is aligned, and their common chemical features are identified to create a pharmacophore hypothesis. nih.gov
Model Validation: The model's ability to distinguish between active and inactive compounds is tested using a known dataset. nih.gov
Virtual Screening: The validated pharmacophore model is used to screen databases (e.g., ZINC, CHEMBL) for molecules that match the pharmacophore features. nih.govfrontiersin.org
Hit Filtering and Docking: The identified hits are often further filtered based on drug-likeness criteria (like Lipinski's rule of five) and then subjected to molecular docking to predict their binding mode and affinity. nih.govnih.gov
This strategy has been successfully applied to discover novel inhibitors based on the quinoline scaffold. For example, a five-feature pharmacophoric model for negative modulators of the GLI1 protein led to the identification of 8-hydroxyquinoline (B1678124) derivatives with potent antiproliferative activity. nih.gov In another study, a pharmacophore model for DNA gyrase inhibitors, featuring three hydrogen bond acceptors and one hydrophobic moiety, was developed and validated, providing a tool for discovering new antitubercular agents. nih.gov The combination of pharmacophore screening with molecular docking and MD simulations provides a comprehensive workflow for identifying promising new lead compounds. nih.govresearchgate.net
| Target/Activity | Key Pharmacophore Features | Screening Database | Application | Reference |
| GLI1 Inhibitors | 5 features (unspecified) | Commercial databases | Anticancer (Melanoma) | nih.gov |
| DNA Gyrase Inhibitors | 3 H-bond acceptors, 1 hydrophobic | Not specified | Antitubercular | nih.gov |
| AChE Inhibitors | AAAHR (3 acceptors, 1 aromatic, 1 hydrophobic) | ASINEX | Alzheimer's Disease | nih.gov |
| S. epidermidis TcaR Inhibitors | Based on gemifloxacin | ZINC | Antibacterial | nih.gov |
| P. falciparum ALAS Inhibitors | H-donor, H-acceptor, aromatic, hydrophobic | CHEMBL, ZINC, etc. | Antimalarial | frontiersin.org |
By developing a pharmacophore model based on known active quinoline acetic acid analogs, researchers can efficiently screen for novel derivatives of this compound, accelerating the discovery of new therapeutic candidates.
Non Clinical Biological Activities and Molecular Mechanisms of Quinoline Acetic Acid Derivatives
Antimicrobial Research: In Vitro Studies and Bacteriostatic/Bactericidal Mechanisms
Quinoline (B57606) derivatives are recognized for their potential as antimicrobial agents, with numerous studies investigating their efficacy against a variety of pathogenic microorganisms. biointerfaceresearch.comnih.gov Research has focused on their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Microorganisms
Derivatives of the quinoline scaffold have demonstrated a broad spectrum of antibacterial activity. Studies have shown that certain synthetic quinolines can effectively inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to the antibiotic vancomycin. nih.gov For instance, the compound 4-hydroxy-3-iodo-quinol-2-one showed significant activity against MRSA strains with MIC values as low as 0.049 µg/mL. nih.gov
Similarly, various quinoline derivatives have been tested against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.commdpi.com While Gram-negative bacteria often show greater resistance due to their outer membrane, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have displayed moderate activity. mdpi.commdpi.com For example, specific derivatives showed MIC values of 64 µg/mL against S. aureus and 128 µg/mL against E. coli. mdpi.com Furthermore, some quinoline-based hybrids have shown potent anti-staphylococcal properties with MIC values as low as 2 µg/mL. nih.govmdpi.com
The antifungal potential of quinoline derivatives has also been explored. Halogenated quinoline analogues have shown potent activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans, with some compounds inhibiting fungal growth at nanomolar concentrations (MICs of 50-100 nM). nih.gov Other quinoline-based hybrids have demonstrated notable antifungal activity against C. neoformans with MIC values of 15.6 µg/mL. nih.govscilit.com
Table 1: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 µg/mL | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | S. aureus | 64 µg/mL | mdpi.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | E. coli | 128 µg/mL | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 µg/mL | nih.govmdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 µg/mL | nih.govmdpi.com |
| Halogenated Quinoline Analogue | C. albicans | 100 nM | nih.gov |
| Halogenated Quinoline Analogue | C. neoformans | 50 nM | nih.gov |
Photodynamic and Light-Activated Antimicrobial Effects
Antimicrobial photodynamic therapy (aPDT) is an approach that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that are toxic to microbes. While aPDT is an area of growing interest for combating antibiotic resistance, specific research into the photodynamic or light-activated antimicrobial effects of 2-(4-Methylquinolin-2-YL)acetic acid or closely related quinoline acetic acid derivatives is not extensively documented in the reviewed literature. However, the broader field has seen the investigation of various photoactive compounds, including porphyrin and 5-aminolevulinic acid (ALA) derivatives, for their potential in aPDT against resistant bacterial strains. nih.govmdpi.com
Antiviral Research: Focus on Specific Molecular Targets
The quinoline scaffold is a key component in the development of inhibitors for various viral enzymes, with a significant focus on the Human Immunodeficiency Virus type 1 (HIV-1). Research into quinoline acetic acid derivatives has identified them as promising agents that target HIV-1 integrase through a novel allosteric mechanism.
Inhibition of Protein-Protein Interactions (e.g., Integrase-LEDGF)
The allosteric binding site for quinoline-based inhibitors on the HIV-1 integrase dimer interface is also the binding pocket for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.gov LEDGF/p75 is a cellular cofactor that plays a critical role in the integration process by tethering the viral pre-integration complex to the host chromatin. The interaction between integrase and LEDGF/p75 is therefore a prime target for antiviral therapy.
Derivatives of 2-(quinolin-3-yl)acetic acid, often referred to as LEDGINs (LEDGF/p75-Integrase Interaction Inhibitors), have been specifically designed to disrupt this crucial protein-protein interaction (PPI). researchgate.net By occupying the LEDGF/p75 binding pocket on integrase, these compounds physically block the host cofactor from binding, thereby inhibiting a vital step in the viral replication cycle. researchgate.net This disruption of the IN-LEDGF/p75 interaction is a direct consequence of their allosteric binding and is a key component of their antiviral mechanism. Several quinoline derivatives have shown potent inhibition of this interaction and corresponding antiviral activity in cell-based assays. tandfonline.com
Table 2: In Vitro Anti-HIV-1 Activity of Selected Quinoline-Based Integrase Inhibitors
| Compound/Derivative Class | Assay | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Quinolonyl Diketo Butanoic Derivative (2) | IN Inhibition (IC50) | 0.028 µM | nih.gov |
| Quinolonyl Non-Diketo Acid Derivative (4o) | RNase H Inhibition (IC50) | 1.51 µM | nih.gov |
| Naphthyridine Carboxamide (L-870,810) | IN Strand Transfer Inhibition (IC50) | 8 nM | tandfonline.com |
| Dolutegravir (DTG) | IN Strand Transfer Inhibition (IC50) | 2.7 nM | tandfonline.com |
| Dolutegravir (DTG) | Antiviral Activity (EC50 in PBMCs) | 0.51 nM | tandfonline.com |
| Triazole DKA Derivative (S-1360) | IN Inhibition (IC50) | 20 nM | tandfonline.com |
Anticancer Research: In Vitro Cytotoxicity and Mechanistic Investigations
The quinoline ring system is a prevalent scaffold in the design of novel anticancer agents due to its presence in various natural and synthetic compounds with antiproliferative properties. nih.gov Research into quinoline derivatives has revealed their potential to induce cytotoxicity in a range of human cancer cell lines through various mechanisms of action.
Studies have demonstrated that novel quinoline derivatives can exhibit significant cytotoxic activity against diverse cancer cell lines, including those from breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and liver cancer (HepG2). For example, one indolo[2,3-b]quinoline derivative showed potent cytotoxicity with IC₅₀ values of 3.1 µg/mL against MCF-7 cells and 3.3 µg/mL against HepG2 cells. nih.gov Other series of 4-substituted quinoline derivatives and quinoline-based pyridin-2-ones have also shown remarkable cytotoxic activity, with some compounds displaying GI₅₀ (50% growth inhibition) values in the low micromolar range against panels of up to 60 different cancer cell lines. nih.govrsc.org
The mechanisms underlying the anticancer effects of quinoline derivatives are diverse. One prominent mechanism is the inhibition of tubulin polymerization. rsc.org Certain quinoline compounds target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org Other proposed mechanisms include the induction of caspase-dependent apoptosis, generation of reactive oxygen species (ROS), and dissipation of the mitochondrial membrane potential. nih.gov The broad range of biological targets highlights the versatility of the quinoline scaffold in developing new anticancer therapeutics.
Table 3: In Vitro Cytotoxicity of Selected Quinoline Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 (Breast) | 3.1 µg/mL | nih.gov |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 µg/mL | nih.gov |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 (Lung) | 9.96 µg/mL | nih.gov |
| Quinoline-based Pyridin-2-one (4c) | RXF 393 (Renal) | 2.21 µM | rsc.org |
| Quinoline-based Pyridin-2-one (4c) | HOP-92 (Lung) | 2.37 µM | rsc.org |
| Quinoline-based Pyridin-2-one (4c) | SNB-75 (CNS) | 2.38 µM | rsc.org |
| 7-chloro-4-thioalkylquinoline derivative | CCRF-CEM (Leukemia) | Variable (µM range) | researchgate.net |
Cell Line Specificity and Growth Inhibition Assays
Quinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Studies have shown that their efficacy is often dependent on the specific chemical structure and the cancer cell type.
For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer potential against the human hepatocellular carcinoma cell line, HepG2. rsc.org Certain compounds within this series exhibited significant activity, with IC50 values indicating potent growth inhibition. rsc.org Similarly, other quinoline-based molecules, including quinoline-4-carboxylic acid and 4-quinolone derivatives, have shown specific cytotoxicity against malignant cells. rsc.org Research on indolin-2-one-based quinazolines also revealed cytotoxic activity against both HepG2 and breast cancer (MCF-7) cell lines, with the potency influenced by the nature of the chemical linker between the quinazoline (B50416) and indolinone moieties. mdpi.com
Further studies on 4-quinoline carboxylic acids revealed growth inhibition against human colon carcinoma (HCT-116) and pancreatic cancer (MIA PaCa-2) cell lines. nih.gov The inhibitory activity was found to be dependent on the substituents on the quinoline core. nih.gov
Table 1: Growth Inhibition of Cancer Cell Lines by Quinoline Derivatives
| Compound Class | Cell Line | Key Findings | IC50 Values |
|---|---|---|---|
| 2-Morpholino-4-anilinoquinolines | HepG2 | Compound 3c | 11.42 µM |
| Compound 3d | 8.50 µM | ||
| Compound 3e | 12.76 µM | ||
| 2-Phenylquinoline-4-Carboxylic Acid Derivatives | K562 (Leukemia) | Compound D28 exhibited potent antiproliferative activity. | Not specified |
Proposed Molecular Mechanisms (e.g., DNA Intercalation, Enzyme Pathway Modulation)
The anticancer effects of quinoline derivatives are attributed to several molecular mechanisms, primarily the modulation of critical enzyme pathways involved in cell proliferation and survival.
A prominent mechanism is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression at the S-phase. nih.gov Supplementation with uridine, a downstream product, can rescue cells from the growth-inhibitory effects, confirming the on-target activity of these inhibitors. nih.gov
Another identified mechanism is the inhibition of histone deacetylases (HDACs). frontiersin.org Specifically, certain 2-phenylquinoline-4-carboxylic acid derivatives have been found to be potent and selective inhibitors of HDAC3. frontiersin.org Inhibition of HDACs alters the acetylation status of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis. frontiersin.org Studies on the active compound D28 in K562 leukemia cells confirmed that its anticancer effects were mediated by inducing G2/M phase cell cycle arrest and promoting apoptosis. frontiersin.org Additionally, some quinoline derivatives have been shown to suppress cancer cell growth by causing an accumulation of cells in the G0/G1 phase of the cell cycle. rsc.org
Enzyme Inhibition Studies (e.g., Glutathione S-transferase, Lactate (B86563) dehydrogenase, Carbonic Anhydrase)
Derivatives of quinoline have been extensively studied as inhibitors of various enzymes that play crucial roles in pathophysiology.
Glutathione S-transferase (GST): Glutathione S-transferases are a family of enzymes central to the detoxification of xenobiotics and endogenous toxins. nih.govwikipedia.org The parasite Schistosoma mansoni relies on its own GST (SmGST) for survival, making it a key target for antiparasitic drug development. mdpi.com While not quinoline acetic acids, natural perylenequinone compounds, such as Scutiaquinone A and Scutiaquinone B, have been identified through structural studies as potent inhibitors of SmGST, highlighting the potential for targeting this enzyme with related heterocyclic compounds. mdpi.com
Lactate dehydrogenase (LDH): Currently, there is limited specific information in the reviewed literature regarding the direct inhibition of lactate dehydrogenase by this compound or its close derivatives.
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. escholarship.orgresearchgate.net Several studies have demonstrated that quinoline-based structures are effective inhibitors of various CA isoforms. A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were shown to inhibit human carbonic anhydrase isoforms hCA I, II, and IX, with the tumor-associated hCA IX being the most sensitive. nih.gov Similarly, a series of quinazolinone derivatives showed moderate to significant competitive inhibition against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase II, an enzyme associated with glaucoma. researchgate.netfrontiersin.org
Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Quinoline Derivatives
| Compound Class | Target Enzyme | Inhibition Constant |
|---|---|---|
| 7-Amino-3,4-dihydroquinolin-2(1H)-ones | hCA IX | KIs ranging from 243.6 to 2785.6 nM |
| Quinazolinones | bCA-II | IC50 values from 8.9 to 67.3 µM |
| hCA-II | IC50 values from 14.0 to 59.6 µM |
Bioimaging and Fluorescent Probe Applications in Biological Systems
The inherent fluorescence of the quinoline nucleus makes it an excellent scaffold for the development of chemosensors and bioimaging agents. researchgate.net Researchers have designed and synthesized quinoline-tagged fluorescent organic probes for the sensitive and selective detection of biologically and environmentally important species.
Two such sensors, incorporating quinoline and pyridine (B92270) moieties connected by different spacers, have been developed. These probes demonstrate a high affinity for detecting nitro-phenolic compounds, such as the explosive 2,4,6-trinitrophenol (TNP), in aqueous solutions through a fluorescence quenching mechanism, likely involving photo-induced electron transfer. researchgate.net
Furthermore, these same quinoline-based probes exhibit selective sensing of the zinc ion (Zn2+) via a chelation-enhanced fluorescence (CHEF) effect. researchgate.net The ability to detect Zn2+ at parts-per-billion (ppb) levels makes these compounds valuable tools for studying the role of this important metal ion in biological systems. researchgate.net
Plant Physiology and Growth Regulatory Activity Research (e.g., Rhizogenesis Studies)
Quinoline acetic acid derivatives have been identified as potent regulators of plant growth, functioning as either inhibitors or stimulators depending on their structure and concentration. wordpress.cominnspub.netinnspub.net
Several studies have focused on their role in rhizogenesis (root formation), a critical process in plant propagation. Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid showed a high stimulating effect on root formation in in vitro explants of Paulownia. medicine.dp.uaresearchgate.net The sodium salt of 2-((quinolin-4-yl)thio)acetic acid was found to be a particularly potent stimulator. medicine.dp.ua Similar positive effects on rhizogenesis were observed with derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid on pink rose (Rosa damascena Mill.) clones. dnu.dp.ua
Conversely, other related compounds have shown inhibitory effects. A series of 2-methylquinolin-4(1H)-on-3-acetic acids were found to inhibit seed germination and the early growth of seedlings in both wheat (Triticum aestivum) and sorghum (Sorghum bicolor) at high concentrations. wordpress.cominnspub.net This inhibitory action is thought to occur by slowing the metabolic processes during seed imbibition. innspub.net Interestingly, at lower concentrations, these same compounds had a stimulatory effect on sorghum growth while remaining inhibitory to wheat. wordpress.cominnspub.net
Other Non-Clinical Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiparasitic)
The biological activities of quinoline acetic acid derivatives extend to other therapeutic areas, including anti-inflammatory and antiparasitic applications.
Anti-inflammatory Activity: Inflammation is a complex biological response, and enzymes in the prostaglandin (B15479496) synthesis pathway are key targets for anti-inflammatory drugs. Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in producing pro-inflammatory prostaglandin E2. While not a quinoline derivative, research on the structurally related 2-(thiophen-2-yl)acetic acid has identified compounds that inhibit mPGES-1, demonstrating both anti-inflammatory and anticancer potential in cell-based assays. nih.gov This suggests that quinoline acetic acid scaffolds could also be explored for mPGES-1 inhibition.
Antiparasitic Activity: As mentioned previously, the parasitic flatworm Schistosoma mansoni relies on the enzyme Glutathione S-transferase (SmGST) for detoxification and survival. mdpi.com The identification of natural perylenequinones as potent inhibitors of SmGST provides a strong rationale for investigating quinoline-based compounds as potential antischistosomal agents that target this essential parasite enzyme. mdpi.com
Antioxidant Activity: There is limited specific information in the reviewed literature regarding the antioxidant properties of this compound and its close analogues.
Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
Organic building blocks are fundamental molecular units used for constructing more complex compounds. hilarispublisher.com The utility of a quinoline (B57606) acetic acid derivative as a versatile synthetic precursor has been demonstrated through its conversion into an acyl chloride. This highly reactive intermediate can then engage in reactions with various nucleophiles to generate a diverse range of complex heterocyclic systems. For example, the acyl chloride of a related compound, (4-hydroxy-2-methylquinolin-3-yl)acetic acid, has been successfully reacted with o-aminobenzenethiol, o-phenylenediamine, and o-aminophenol to yield quinoline-substituted benzothiazoles, benzimidazoles, and benzoxazoles, respectively. researchgate.netresearchgate.net This reactivity highlights the role of the acetic acid moiety as a handle for forging new carbon-nitrogen and carbon-sulfur bonds, essential steps in the synthesis of complex organic molecules. researchgate.netresearchgate.netnih.gov
The reactions underscore the compound's capacity to act as a scaffold, upon which additional rings and functional groups can be systematically built. This strategy is fundamental to combinatorial chemistry and the generation of libraries of compounds for screening purposes.
Table 1: Synthesis of Complex Molecules from a Quinoline Acetic Acid Analog This table illustrates the versatility of the quinoline acetic acid scaffold by showing the products formed from the reaction of its corresponding acyl chloride with various nucleophilic reagents.
| Reactant | Resulting Heterocyclic System | Reference |
|---|---|---|
| o-aminobenzenethiol | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-1,3-benzothiazole | researchgate.net, researchgate.net |
| o-phenylenediamine | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-benzimidazole | researchgate.net, researchgate.net |
| o-aminophenol | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-benzoxazole | researchgate.net, researchgate.net |
| anthranilic acid | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-4H-3,1-benzoxazin-4-one | researchgate.net, researchgate.net |
| thiosemicarbazide | 4-hydroxy-2-methyl-3-(5-sulfanyl-1H-1,2,4-triazol-3-ylmethyl)quinoline | researchgate.net, researchgate.net |
Development of Novel Heterocyclic Scaffolds and Potential Drug Candidates
The quinoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs with diverse therapeutic actions, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. mdpi.comacs.org The modification of quinoline-based building blocks is a proven strategy for the discovery of new drug candidates. nih.gov For instance, derivatives of 2-aryl-quinoline-4-carboxylic acid have been investigated as potential antileishmanial agents, targeting the Leishmania major N-myristoyltransferase enzyme. frontiersin.org Similarly, other 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. frontiersin.org
The structure of 2-(4-Methylquinolin-2-YL)acetic acid is an ideal starting point for creating such derivatives. The carboxylic acid group can be converted to amides, esters, or other functionalities, while the quinoline ring itself can undergo further substitution. This allows for the systematic exploration of the chemical space around the quinoline scaffold to optimize biological activity. mdpi.comnih.gov The synthesis of various heterocyclic compounds containing hydroquinoline fragments has led to the identification of molecules with predicted antiallergic, antiasthmatic, and antiarthritic properties. nih.gov These findings underscore the immense potential of quinoline-based acetic acids in generating novel molecular scaffolds for drug discovery. mdpi.comnih.govnih.gov
Table 2: Examples of Biologically Active Quinoline Scaffolds This table provides examples of quinoline derivatives and their associated biological activities, highlighting the therapeutic potential of this chemical class.
| Quinoline Scaffold | Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) inhibition | Antileishmanial | frontiersin.org |
| 2-Phenylquinoline-4-carboxylic acids | Histone Deacetylase (HDAC) inhibition | Anticancer | frontiersin.org |
| Fluoroquinolin-4-ones | DNA gyrase and topoisomerase IV inhibition | Antibacterial | mdpi.comnih.gov |
| Hydroquinoline derivatives | Inhibitors of gluconate 2-dehydrogenase | Antiallergic, Antiasthmatic | nih.gov |
Integration into Functional Materials (e.g., Polymers, Nanoparticles for Fluorescence Enhancement)
The application of this compound extends beyond pharmaceuticals into the realm of materials science. The carboxylic acid group is particularly useful for anchoring the molecule onto the surfaces of other materials, such as polymers and nanoparticles, thereby imparting the unique properties of the quinoline moiety to the bulk material. klinger-lab.demdpi.com
In polymer science, quinoline-containing monomers can be used to create specialized polymers. For example, a related compound, 2-(4-vinylphenyl) quinoline-4-carboxylic acid, was synthesized and used as a functional monomer to prepare molecularly imprinted polymers (MIPs). researchgate.net These MIPs were designed for the selective extraction of the antiepileptic drug lamotrigine (B1674446) from human serum, demonstrating a practical application in analytical and biomedical science. researchgate.net
In nanotechnology, surface functionalization is critical for tailoring the properties of nanoparticles for specific applications like therapeutic delivery and bioimaging. nih.govmdpi.com The carboxylic acid function of this compound allows for its covalent attachment to the surface of nanoparticles, such as those made of iron oxide or gold. mdpi.comlunanano.ca This process can enhance biocompatibility, enable targeted delivery, or introduce new functionalities. Furthermore, certain organic molecules exhibit enhanced fluorescence upon aggregation or when incorporated into nanoparticles, a phenomenon known as aggregation-induced emission (AIE). nih.gov The introduction of methyl groups into fluorescent cores has been shown to be a viable strategy for enhancing fluorescence quantum yield. nih.gov Encapsulating such fluorophores within nanoparticles can further boost their fluorescence performance, making them suitable for high-contrast in vivo imaging. nih.gov The methylated quinoline structure of this compound makes it a candidate for developing such advanced fluorescent nanomaterials.
Table 3: Nanoparticle Functionalization via Carboxylic Acid Groups This table outlines common strategies for attaching molecules containing carboxylic acid groups, like this compound, to nanoparticle surfaces.
| Nanoparticle Type | Surface Group | Coupling Chemistry | Purpose of Functionalization | Reference |
|---|---|---|---|---|
| Iron Oxide (amine-functionalized) | Amine (-NH2) | EDC/NHS catalyzed bioconjugation | Targeted delivery, biocompatibility | lunanano.ca |
| Gold Nanoparticles | Gold surface | Thiolation (via linker) followed by ligand exchange | Stability, selective cell interaction | mdpi.com |
| Polymeric Nanoparticles | Various (e.g., hydroxyl, amine) | Esterification or amidation | Drug encapsulation, controlled release | nih.gov |
| Quantum Dots (QDs) | Amine or other reactive groups | Carbodiimide chemistry | Bioimaging, gene silencing | nih.gov |
Future Perspectives and Emerging Research Directions for 2 4 Methylquinolin 2 Yl Acetic Acid
Discovery of Novel Synthetic Routes and Reaction Methodologies
The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the 2-(4-methylquinolin-2-yl)acetic acid scaffold. While classic methods like the Doebner, Friedländer, and Pfitzinger reactions have been instrumental, future research is focused on more advanced and sustainable strategies. mdpi.com
Emerging methodologies that promise to revolutionize the synthesis of quinoline (B57606) acetic acid derivatives include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Heck, and Sonogashira coupling are being increasingly employed to functionalize the quinoline core, allowing for the introduction of a wide range of substituents with high precision and yield.
C-H Bond Activation: Direct C-H activation and functionalization are powerful tools for modifying the quinoline ring without the need for pre-functionalized starting materials. mdpi.com This atom-economical approach simplifies synthetic pathways and reduces waste. For instance, rhodium-catalyzed ortho-C-H bond activation has been used for the synthesis of quinoline carboxylates. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many organic transformations, including the Friedländer synthesis of quinolines. nih.gov This technology offers a greener and more efficient alternative to conventional heating methods. mdpi.comnih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly efficient. A telescoped multicomponent reaction of 8-hydroxyquinoline (B1678124), an arylglyoxal, and Meldrum's acid has been developed for the synthesis of novel furo[3,2-h]quinolinacetic acids, showcasing a pathway that could be adapted for other quinoline acetic acid derivatives. mdpi.com
Photocatalytic Oxidative Cyclization: Visible-light photocatalysis is an emerging green chemistry tool that can enable novel bond formations under mild conditions, offering new pathways for constructing the quinoline scaffold. mdpi.com
These advanced synthetic methods will not only facilitate the production of this compound but will also enable the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Doebner Reaction | Combines aniline (B41778), an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. | Uses simple starting materials. | mdpi.com |
| Friedländer Synthesis | Reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. | Versatile and reliable for 2- and 3-substituted quinolines. | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, such as the Friedländer synthesis. | Rapid (minutes vs. hours/days), high yields, green chemistry approach. | nih.gov |
| C-H Bond Activation | Direct functionalization of C-H bonds on the quinoline ring system. | High atom economy, simplified synthetic routes, access to novel derivatives. | mdpi.com |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more components to build complex molecules. | High efficiency, atom economy, operational simplicity. | mdpi.com |
In-Depth Mechanistic Elucidation of Biological Effects at the Molecular and Cellular Level
While various biological activities have been reported for quinoline derivatives, a deep understanding of the molecular and cellular mechanisms of action for this compound is an essential future research direction. Research indicates that quinoline compounds can exert their effects through multiple pathways.
For example, many quinoline-based anticancer agents function as DNA intercalators and inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication. tandfonline.com Other quinoline derivatives have been found to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com In the context of inflammation, some quinolinone compounds are known to inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of pro-inflammatory leukotrienes. mdpi.com
Future research should focus on:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound and its analogues.
Signaling Pathway Analysis: Investigating how these compounds modulate key cellular signaling pathways involved in disease progression, such as those related to cell proliferation, apoptosis, inflammation, and angiogenesis.
Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its biological effect and can guide further drug design efforts.
A thorough mechanistic elucidation will be critical for optimizing the therapeutic potential of this class of molecules and for identifying potential biomarkers for patient stratification.
Rational Design and Development of Next-Generation Quinoline Acetic Acid Based Agents
Rational drug design, which leverages knowledge of a biological target's structure and mechanism, is a powerful strategy for developing novel therapeutics. researchgate.netmanchester.ac.uk The quinoline scaffold is considered a "privileged structure" because it can bind to a variety of biological targets, making it an excellent starting point for the design of new agents. mdpi.com
Future design strategies for next-generation agents based on this compound will likely involve:
Structure-Based Drug Design (SBDD): Once a target is identified and its structure is known, SBDD can be used to design molecules that fit precisely into the target's binding site, enhancing potency and selectivity. nih.gov
Multi-Target-Directed Ligands (MTDLs): For complex diseases like cancer and neurodegenerative disorders, designing compounds that can modulate multiple targets simultaneously can be more effective than single-target agents. researchgate.net The quinoline acetic acid scaffold can be modified to incorporate pharmacophores that interact with different targets.
Bioisosteric Replacement: Systematically replacing functional groups on the parent molecule with other groups that have similar physical or chemical properties to improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) while maintaining or enhancing biological activity.
Scaffold Hopping and Hybridization: Combining the quinoline acetic acid core with other known pharmacologically active scaffolds to create hybrid molecules with novel or enhanced activities. For example, quinolinone hybrids with cinnamic or benzoic acid derivatives have been explored as multi-target agents. mdpi.com
These rational approaches, guided by a deeper mechanistic understanding, will enable the development of more potent, selective, and safer drugs based on the quinoline acetic acid framework. benthamscience.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the field of drug discovery. springernature.com For quinoline acetic acid derivatives, these computational tools can accelerate the design and optimization process significantly.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of molecules with their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have already been successfully applied to predict the anticancer activity of quinoline derivatives. tandfonline.comnih.govresearchgate.net These models can help prioritize which novel compounds to synthesize and test.
Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, drastically reducing the time and cost associated with experimental high-throughput screening. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. These models can be trained on known active compounds to learn the chemical rules for activity and then generate novel quinoline acetic acid derivatives optimized for potency, selectivity, and drug-like properties.
Prediction of Pharmacokinetics and Toxicity: ML models can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound before it is synthesized, helping to identify and eliminate candidates with poor profiles early in the discovery process. researchgate.net
Table 2: AI/ML Applications in Quinoline Drug Discovery
| AI/ML Application | Objective | Example Methodology | Potential Impact |
|---|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | CoMFA, CoMSIA | Guide the design of more potent compounds and prioritize synthesis. nih.gov |
| Virtual Screening | Identify potential hits from large compound databases. | Docking simulations, Pharmacophore modeling | Accelerate hit identification and reduce screening costs. nih.gov |
| De Novo Design | Generate novel molecular structures with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Explore new chemical space and design optimized lead compounds. springernature.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Machine learning regression and classification models | Improve success rates by eliminating poor candidates early. researchgate.net |
By combining the power of AI with advanced synthetic methods and in-depth biological studies, the full therapeutic potential of this compound and its derivatives can be realized, leading to the development of next-generation medicines for a range of human diseases.
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-Methylquinolin-2-YL)acetic acid, and how can reaction conditions be optimized?
Answer:
A microwave-assisted synthesis route is effective for preparing quinoline-acetic acid derivatives. For example, N-(4-methylquinolin-2-yl)acetamide precursors can be synthesized via a Perkin condensation/decarboxylation sequence using Amberlite-120A as a catalyst under microwave irradiation, achieving high yields (~85%) and reduced reaction times (15–20 minutes) . Optimization involves adjusting microwave power (e.g., 300–500 W), solvent choice (acetic acid for regioselective bromination ), and stoichiometric ratios (e.g., 1:1 molar ratio of starting materials). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity (>98%) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Answer:
- X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., hydrogen-bonded dimers with R22(8) motifs) .
- NMR spectroscopy identifies substituent positions: NMR detects methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.2–8.5 ppm), while NMR confirms carbonyl (δ ~170 ppm) and quinoline carbons .
- IR spectroscopy validates functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced: How does this compound interact with biological macromolecules such as DNA, and what experimental methods are used to study these interactions?
Answer:
The compound intercalates with DNA, evidenced by:
- UV-Vis spectroscopy : Hypochromic and bathochromic shifts in absorption spectra (e.g., λmax shift from 320 nm to 335 nm) .
- Viscosity measurements : Increased DNA viscosity upon binding, indicating intercalation .
- Thermal denaturation : Elevated melting temperature (ΔTm ~40°C) due to stabilized DNA duplexes .
Binding constants () are calculated using the Benesi-Hildebrand equation, with typical values ~1.8 × 10 M .
Advanced: What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : Simulates binding modes with DNA/protein targets using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assesses stability of ligand-DNA complexes over time (e.g., RMSD < 2 Å over 50 ns) .
Basic: What are the key challenges in achieving regioselectivity during the synthesis of this compound derivatives?
Answer:
Regioselectivity challenges arise during electrophilic substitution on the quinoline ring. Bromination in acetic acid at 25°C selectively targets the 3-position due to electron-withdrawing effects of the methyl group . Solvent polarity (e.g., acetic acid vs. DMF) and reaction time (60–90 minutes) are critical for minimizing byproducts (<5%) .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns or unexpected IR absorptions) be resolved when characterizing this compound?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., quinoline vs. acetic acid protons) .
- Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation of methyl groups) .
- Crystallographic refinement : Cross-validates bond angles and torsion angles (e.g., dihedral angles between quinoline and acetic acid moieties ~78°) .
Basic: What are the standard protocols for determining the purity and stability of this compound under different storage conditions?
Answer:
- HPLC : Uses C18 columns with acetonitrile/water gradients (retention time ~8.2 min) and UV detection at 254 nm .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; degradation <5% indicates stability .
- Karl Fischer titration : Monitors moisture content (<0.1% w/w) to prevent hydrolysis .
Advanced: What strategies are employed to analyze and resolve contradictions in crystallographic data for quinoline-acetic acid derivatives?
Answer:
- Data filtering : Exclude outliers using statistical tests (e.g., Prince & Nicholson method) .
- Hydrogen atom refinement : Apply riding models with Uiso(H) = 1.2–1.5 × Ueq(parent atom) .
- Multi-software validation : Compare results from SHELXL, Olex2, and PLATON to ensure consistency .
Basic: How can the acidity of the acetic acid moiety in this compound be experimentally determined, and what factors influence its pKa?
Answer:
- Potentiometric titration : Titrate with 0.1 M NaOH, using phenolphthalein (pH 8.2–10.0 endpoint) .
- pH-metric method : Measure pH vs. NaOH volume; calculate pKa via Henderson-Hasselbalch equation (expected pKa ~3.5–4.0) .
Electron-withdrawing groups (e.g., quinoline) lower pKa by stabilizing the conjugate base .
Advanced: What role does the methyl group at the 4-position of the quinoline ring play in the compound's chemical reactivity and intermolecular interactions?
Answer:
- Steric effects : The methyl group hinders rotation, stabilizing planar conformations (torsion angle ~1.2°) .
- Electronic effects : Electron-donating methyl enhances quinoline ring electron density, directing electrophilic substitution to the 3-position .
- Crystal packing : Methyl groups participate in van der Waals interactions, influencing lattice stability (e.g., dimer formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
